Sulfo-NHS-Acetate

Description

Properties

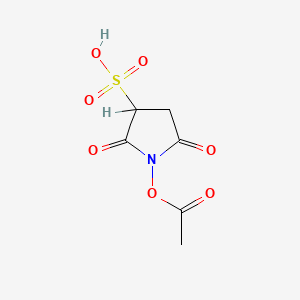

IUPAC Name |

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQWFYJHRLNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934466 | |

| Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152305-87-8 | |

| Record name | Sulfosuccinimidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-NHS-Acetate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a valuable reagent in biochemistry and drug development, primarily utilized for the irreversible blocking of primary amines. Its strategic application is critical in preventing undesired side reactions, such as polymerization during protein crosslinking, and for directing conjugation chemistries, for instance, in the preparation of immunogens.[1][2] This water-soluble molecule offers the significant advantage of reacting under physiological pH conditions while being unable to cross cell membranes, making it an ideal choice for modifying cell surface proteins.[3][4] This guide provides a comprehensive overview of Sulfo-NHS-Acetate, including its mechanism of action, key applications, quantitative performance data, detailed experimental protocols, and visual workflows to support researchers in its effective use.

Core Principles and Mechanism of Action

Sulfo-NHS-Acetate is an N-hydroxysuccinimide (NHS) ester derivative that specifically targets primary amino groups (-NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. The reaction, which is most efficient at a pH range of 7.0 to 9.0, results in the formation of a stable amide bond, effectively capping the amine with an acetyl group.[1][5] This acylation is for most practical purposes irreversible.

The presence of a sulfonate group on the succinimide (B58015) ring imparts high water solubility to the reagent, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents like DMSO or DMF.[3] This property is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents. Furthermore, the negative charge of the sulfonate group prevents the molecule from passively diffusing across cell membranes, enabling the selective modification of proteins on the exterior of a cell.[4]

A critical consideration when working with Sulfo-NHS-Acetate is its susceptibility to hydrolysis in aqueous environments. The NHS-ester moiety can react with water, leading to the inactivation of the reagent. Therefore, it is imperative to prepare solutions of Sulfo-NHS-Acetate immediately before use and to avoid storing them.[1] The rate of hydrolysis is also pH-dependent, increasing with higher pH values.[1]

Data Presentation: Performance Metrics

The efficacy of Sulfo-NHS-Acetate is influenced by several factors, most notably pH and the molar ratio of the reagent to the target amine. While precise efficiency data can be system-dependent, the following tables summarize key quantitative aspects to guide experimental design.

Stability of Sulfo-NHS-Esters in Aqueous Solution

The half-life of Sulfo-NHS esters is highly dependent on the pH of the reaction buffer. Higher pH levels, while favoring the reaction with amines, also accelerate the rate of hydrolysis.

| pH | Half-life at Room Temperature |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| Table 1: Approximate half-life of N-hydroxysulfosuccinimide (Sulfo-NHS) esters in aqueous solution at various pH values. This data provides a crucial timeframe for the effective use of Sulfo-NHS-Acetate in experiments.[3] |

Recommended Reaction Conditions for Effective Amine Blocking

Achieving complete or near-complete blocking of primary amines is often the goal. The following table provides general guidelines for reaction conditions. It is important to note that optimization for each specific protein or peptide is recommended.

| Parameter | Recommended Range/Value | Notes |

| Molar Excess | 10-50 fold molar excess of Sulfo-NHS-Acetate to primary amines. | A higher molar excess can help drive the reaction to completion, especially for less reactive amines or when dealing with low protein concentrations.[6] |

| pH | 7.0 - 9.0 | A common starting point is a phosphate (B84403) buffer at pH 7.5 or a bicarbonate buffer at pH 8.3.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for the reaction.[6] |

| Reaction Time | 1 - 2 hours at room temperature. | For proteins that are sensitive to room temperature incubation, the reaction can be performed at 4°C for 2-4 hours.[6] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency by favoring the bimolecular reaction with the amine over the hydrolysis of the reagent.[4] |

| Table 2: General guidelines for reaction conditions to achieve efficient blocking of primary amines using Sulfo-NHS-Acetate. |

Key Applications and Signaling Pathways

The primary application of Sulfo-NHS-Acetate is the strategic inactivation of primary amines to prevent their participation in subsequent chemical reactions.

Preventing Polymerization in Crosslinking Reactions

A common application is in bioconjugation, where a crosslinking agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to couple a molecule (e.g., a peptide) to a carrier protein. Both the peptide and the carrier protein may possess primary amines and carboxyl groups. Without intervention, EDC can catalyze the random polymerization of the carrier protein to itself and the peptide to itself, in addition to the desired peptide-carrier conjugation. By pre-treating the carrier protein with Sulfo-NHS-Acetate, its primary amines are blocked. This ensures that the subsequent EDC-mediated crosslinking occurs specifically between the carboxyl groups on the carrier protein and the primary amines on the peptide.[1]

Cell Surface Protein Modification

Due to its inability to cross cell membranes, Sulfo-NHS-Acetate is an excellent tool for selectively modifying proteins on the outer surface of living cells. This is particularly useful in studies aimed at identifying or characterizing cell surface proteins without affecting the intracellular proteome.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Sulfo-NHS-Acetate.

Protocol 1: Blocking Primary Amines on a Purified Protein

This protocol describes the general procedure for acetylating the primary amines of a purified protein in solution.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Sulfo-NHS-Acetate

-

Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5 (or 100 mM sodium bicarbonate buffer, pH 8.3). Ensure the buffer is free of primary amines.

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Desalting column or dialysis cassette for buffer exchange.

-

Ultrapure water

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is already in a different buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in ultrapure water to a concentration of 10 mM (2.59 mg/mL). Do not store the reagent solution.[1]

-

Reaction: Add a 25-fold molar excess of the freshly prepared Sulfo-NHS-Acetate solution to the protein solution. If the exact number of primary amines is unknown, a common starting point is to add an equal mass of Sulfo-NHS-Acetate to the mass of the protein.[1]

-

Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or 2-4 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This step will consume any unreacted Sulfo-NHS-Acetate.

-

Purification: Remove excess reagent and by-products (including the quenching agent if used) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Amine Blocking Efficiency using the TNBSA Assay

To determine the extent of amine modification, the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be performed on the protein before and after the blocking reaction. TNBSA reacts with primary amines to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Unmodified and amine-blocked protein samples

-

TNBSA Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5.

-

TNBSA Reagent: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh).

-

10% (w/v) SDS

-

1 N HCl

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare serial dilutions of both the unmodified (control) and the amine-blocked protein in the TNBSA Reaction Buffer. A typical concentration range is 20-200 µg/mL. Prepare a buffer blank as well.

-

Reaction: To 0.5 mL of each sample dilution and the blank, add 0.25 mL of the 0.01% TNBSA Reagent. Mix well.

-

Incubation: Incubate the reactions at 37°C for 2 hours.

-

Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.

-

Measurement: Measure the absorbance of each sample at 335 nm.

-

Calculation: Subtract the absorbance of the blank from all sample readings. The percentage of blocked amines can be calculated using the following formula:

% Amine Blocking = [1 - (Absorbance of blocked protein / Absorbance of unblocked protein)] x 100

Mandatory Visualizations

Reaction Mechanism of Sulfo-NHS-Acetate with a Primary Amine

Conclusion

Sulfo-NHS-Acetate is a powerful and versatile tool for researchers in biochemistry and drug development. Its ability to efficiently and irreversibly block primary amines in a controlled and selective manner, particularly in aqueous environments and on cell surfaces, makes it indispensable for a wide range of applications. By understanding the principles of its reactivity, stability, and the appropriate experimental conditions, scientists can effectively leverage Sulfo-NHS-Acetate to achieve their specific research goals, from preventing unwanted side reactions in bioconjugation to probing the architecture of the cell surface.

References

- 1. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry [mdpi.com]

- 2. Sulfo NHS Acetate [gbiosciences.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands [protocols.io]

- 6. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Sulfo-NHS-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl acetate (B1210297) (Sulfo-NHS-Acetate) is a chemical modification reagent widely used in biochemistry, proteomics, and drug development to irreversibly block primary amines.[1][2] As a water-soluble acylating agent, its principal function is to attach a small, inert acetyl group to primary amino groups, such as the ε-amine of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This modification forms a highly stable amide bond, effectively neutralizing the amine's reactivity.[1]

The key features of Sulfo-NHS-Acetate are its high specificity for primary amines in a defined pH range and its enhanced water solubility, conferred by the sulfonate group (-SO3) on the N-hydroxysuccinimide (NHS) ring.[5][6] This solubility allows for reactions in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure.[5] Its applications are diverse, ranging from preventing unwanted polymerization in bioconjugation reactions to mapping protein structures in advanced mass spectrometry workflows and serving as a component in the synthesis of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).[7][8][9]

Core Mechanism of Action

The reactivity of Sulfo-NHS-Acetate is centered on its N-hydroxysulfosuccinimide ester group. This functional group is an excellent target for nucleophilic attack by the deprotonated form of a primary amine (-NH2).

The reaction proceeds via a two-step nucleophilic acyl substitution:

-

Nucleophilic Attack: A primary amine on a target molecule (e.g., a lysine residue on a protein) attacks the carbonyl carbon of the acetate group within the Sulfo-NHS-Acetate molecule.

-

Amide Bond Formation: This attack leads to the formation of a stable, irreversible amide bond between the target amine and the acetyl group. The Sulfo-NHS moiety is released as a stable, water-soluble leaving group.[1]

This acylation reaction is highly dependent on pH; it is most efficient when the target amine is in its unprotonated, nucleophilic state.[1]

Physicochemical Properties and Reaction Kinetics

Successful amine modification hinges on understanding the reagent's properties and the kinetics of its competing reactions: acylation and hydrolysis.

Physicochemical Data

The key properties of Sulfo-NHS-Acetate are summarized below.

| Property | Value | Citations |

| Chemical Name | Sulfosuccinimidyl acetate | [3][10] |

| Molecular Weight | 259.17 g/mol | [1][3][10] |

| CAS Number | 152305-87-8 | [10][11] |

| Solubility | Water-soluble | [3][5] |

| Spacer Arm Length | 2.8 Å | [4] |

Reaction Kinetics and Conditions

The efficiency of the acylation reaction is a balance between the reactivity of the target amine and the stability of the Sulfo-NHS ester, both of which are highly pH-dependent.

| Parameter | Recommended Condition | Rationale & Notes | Citations |

| Reaction pH | 7.0 - 9.0 | The reaction rate is slow at lower pH values where amines are protonated. At higher pH, the rate of ester hydrolysis significantly increases, reducing labeling efficiency. | [1][3] |

| Optimal pH | 8.3 - 8.5 | Provides a good balance between amine reactivity and reagent stability for many applications. | [1][7] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Carbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule and quench the reaction. | [1][10][11] |

| Reagent Prep | Dissolve immediately before use; do not store stock solutions. | The NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering the reagent inactive. | [1][12] |

| Molar Excess | 10- to 50-fold molar excess over target amines. | Ensures sufficient reagent to drive the reaction to completion. If amine content is unknown, a 1:1 mass ratio (reagent:protein) is a common starting point. | [10][11] |

| Reaction Time | 1 - 2 hours | At room temperature, this is typically sufficient for complete modification. | [10][11] |

A critical competing reaction is the hydrolysis of the Sulfo-NHS ester, where water acts as the nucleophile instead of the target amine. The rate of hydrolysis increases dramatically with pH.

| pH | Half-life of NHS Ester | Citations |

| 7.0 | 4 - 5 hours | [12][13] |

| 8.0 | 1 hour | [12][13] |

| 8.6 | 10 minutes | [12][13] |

Key Applications in Research and Development

The ability to selectively and permanently block primary amines makes Sulfo-NHS-Acetate a versatile tool.

Amine Blocking for Directed Conjugation

In many bioconjugation workflows, reagents like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) are used to couple a carboxyl group on one molecule to a primary amine on another.[14] If a protein contains both functional groups, using EDC alone can lead to uncontrolled polymerization and aggregation.[7] Pre-treatment with Sulfo-NHS-Acetate blocks all primary amines, ensuring that EDC can only activate carboxyl groups for a subsequent, directed reaction with a second, amine-containing molecule.[1][7]

Structural Proteomics and Mass Spectrometry

Sulfo-NHS-Acetate is used in mass spectrometry-based proteomics to gain structural insights. Because it is water-soluble and generally membrane-impermeable, it can be used to label the solvent-accessible primary amines on the surface of a protein or protein complex.[5][9] Subsequent analysis can distinguish between exposed and buried residues.[9] Additionally, by acetylating lysine residues, it can block cleavage by lysine-specific proteases (like Lys-C), which is useful for altering digestion patterns to improve protein sequence coverage.[15]

Drug Development

In the development of PROTACs, which are molecules designed to induce the degradation of specific target proteins, Sulfo-NHS-Acetate can be utilized as a linker component in their chemical synthesis.[8][16] Its defined reactivity allows for its incorporation into the complex structures that bridge a target-binding ligand and an E3 ligase-binding ligand.[16]

Detailed Experimental Protocols

Proper handling and execution are critical for successful amine modification.

General Protocol for Protein/Peptide Amine Acetylation

This protocol describes a general method for blocking primary amines on a protein or peptide in solution.

A. Materials Required

-

Protein/Peptide Sample: Dissolved in an appropriate amine-free buffer.

-

Sulfo-NHS-Acetate: Stored desiccated at -20°C.[1]

-

Reaction Buffer: Amine-free buffer at desired pH (e.g., 100 mM sodium phosphate, pH 7.2-8.0; or 0.1 M sodium carbonate, pH 8.5).[1][10]

-

Quenching Buffer (Optional): 1 M Tris-HCl, 1 M glycine, or 1 M lysine, pH ~7.5.[1]

-

Purification System: Desalting column or dialysis cassette suitable for the sample.[1][10]

B. Experimental Procedure

-

Sample Preparation: Dissolve or buffer-exchange the protein/peptide into the Reaction Buffer at a concentration of 1-10 mg/mL.[10][11] Ensure any previous buffers containing amines (e.g., Tris) have been thoroughly removed.

-

Reagent Preparation: Equilibrate the vial of Sulfo-NHS-Acetate to room temperature before opening to prevent moisture condensation.[1] Immediately before use, dissolve the required amount in ultrapure water or Reaction Buffer (e.g., to 10 mM).[1] Discard any unused reconstituted reagent.[1]

-

Reaction: Add a 25-fold molar excess of the dissolved Sulfo-NHS-Acetate to the protein solution.[1][10] If the number of amines is unknown, a common starting point is to add an equal mass of the reagent to the sample (e.g., 1 mg of reagent for 1 mg of protein).[1][10]

-

Incubation: Mix the reaction gently and incubate for 1 hour at room temperature.[1] For temperature-sensitive proteins, the incubation can be extended to 2-3 hours at 4°C.[10][11]

-

Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[13] Incubate for an additional 15 minutes. This step is not strictly necessary if the next step is purification.

-

Purification: Remove excess Sulfo-NHS-Acetate and the Sulfo-NHS byproduct from the labeled protein using a desalting column or dialysis.[1][10]

Protocol for Acetylation of Affinity-Purification Matrices

This method is adapted for blocking amines on ligands (e.g., antibodies, streptavidin) bound to affinity beads to reduce background in on-bead digestion mass spectrometry experiments.

A. Materials Required

-

Affinity Beads: (e.g., Protein A/G or streptavidin-coated magnetic beads).

-

Sulfo-NHS-Acetate

-

Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4).

-

Quenching Buffer: Amine-containing buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Storage Buffer (Optional): PBS with a bacteriostatic agent (e.g., 0.02% sodium azide).

B. Experimental Procedure

-

Bead Washing: Wash the desired quantity of beads three times with Reaction Buffer to remove storage preservatives.

-

Reaction: Resuspend the washed beads in Reaction Buffer. Add freshly dissolved Sulfo-NHS-Acetate to a final concentration of 5 mM.

-

Incubation: Incubate for 1 hour at room temperature with gentle mixing (e.g., on a rotator).

-

Quenching and Washing: Discard the supernatant. Wash the beads three times with Quenching Buffer to react with and remove any remaining reagent.

-

Final Wash: Wash the beads once more with the buffer to be used for the affinity purification experiment. The beads are now ready for use or can be stored in Storage Buffer at 4°C.

Conclusion

Sulfo-NHS-Acetate is a powerful and reliable reagent for the irreversible acetylation of primary amines. Its high water solubility and well-defined reactivity make it an indispensable tool for researchers. By understanding its core mechanism of action, the kinetics of its reaction and hydrolysis, and the specifics of its experimental application, scientists can effectively prevent unwanted side reactions in bioconjugation, probe protein structures with greater precision, and build complex molecules for therapeutic development. Careful attention to reaction conditions, particularly pH and the use of amine-free buffers, is paramount to achieving successful and reproducible results.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo-NHS-Acetate 100 mg (CAS 152305-87-8) - Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate) - ProteoChem [proteochem.com]

- 3. Sulfo NHS Acetate [gbiosciences.com]

- 4. Sulfo-NHS-Acetate 1 gram - Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate) - ProteoChem [proteochem.com]

- 5. interchim.fr [interchim.fr]

- 6. chemimpex.com [chemimpex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Sulfo-NHS-Acetate | water soluble reagent | CAS# 152305-87-8 | InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. proteochem.com [proteochem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. store.sangon.com [store.sangon.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Core Principle: The Structural Basis for Solubility

An In-Depth Technical Guide: Comparative Water Solubility of Sulfo-NHS-Acetate vs. NHS-Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the water solubility profiles of Sulfo-NHS-Acetate and NHS-Acetate, two common amine-reactive crosslinking agents. Understanding the distinct solubility characteristics of these reagents is critical for their effective application in bioconjugation, protein modification, and immunoassay development.

The dramatic difference in water solubility between Sulfo-NHS-Acetate and NHS-Acetate is dictated by a single functional group. NHS-Acetate is a moderately polar molecule with limited solubility in aqueous solutions, often necessitating the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

In contrast, Sulfo-NHS-Acetate incorporates a negatively charged sulfonate group (-SO₃⁻) on its N-hydroxysuccinimide ring.[1] This addition significantly increases the molecule's hydrophilicity, rendering it highly soluble in water and other aqueous buffers.[2][3][4] This key structural modification allows for conjugation reactions to be performed entirely in aqueous environments, which is often advantageous for maintaining the native conformation and activity of biological molecules like proteins and antibodies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for the two compounds. Data for N-Hydroxysuccinimide (NHS) is provided as a reference for the non-sulfonated parent compound class.

| Compound | Solvent | Reported Solubility | Reference |

| Sulfo-NHS-Acetate | Ultrapure Water | ~10 mM (2.6 mg/mL) | [5] |

| DMSO | ~125 mg/mL (~527 mM) | [6][7] | |

| N-Hydroxysuccinimide (NHS) | Water | 50 mg/mL | [8] |

| Water | ~100 mM | ||

| DMSO | ~100 mM | [8] |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a standard laboratory method for determining the saturation solubility of a compound in an aqueous buffer at a controlled temperature.

Materials:

-

Compound (Sulfo-NHS-Acetate or NHS-Acetate)

-

Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Calibrated Analytical Balance

-

Vortex Mixer

-

Thermostatic Shaker/Incubator

-

Microcentrifuge

-

Calibrated Micropipettes

-

1.5 mL Microcentrifuge Tubes

-

Spectrophotometer (optional, for concentration measurement)

Methodology:

-

Preparation: Set the thermostatic shaker to the desired experimental temperature (e.g., 25°C).

-

Aliquot Solvent: Accurately pipette a precise volume of the aqueous buffer (e.g., 1.0 mL) into a 1.5 mL microcentrifuge tube.

-

Initial Weighing: Weigh an excess amount of the compound into a separate, pre-weighed container. Record the total mass.

-

Incremental Addition: Add a small, known amount of the compound to the tube containing the buffer.

-

Dissolution: Vigorously vortex the tube for 30-60 seconds to facilitate dissolution.

-

Equilibration: Place the tube in the thermostatic shaker and incubate for a set period (e.g., 1-2 hours) to allow the solution to reach equilibrium. Visually inspect for any undissolved solid.

-

Iterative Process: If all the solid has dissolved, return to step 4 and add another small, known amount of the compound. Repeat steps 4-6 until a persistent suspension of undissolved solid is observed, indicating that the solution is saturated.

-

Final Equilibration: Once saturation is reached, allow the suspension to equilibrate in the thermostatic shaker for an extended period (e.g., 18-24 hours) to ensure maximum dissolution.

-

Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet all undissolved material.

-

Quantification:

-

Gravimetric Method: Carefully remove the supernatant. Dry the remaining pellet and the original weighing container under vacuum. Weigh the remaining, undissolved solid. The mass of the dissolved solute is the initial total mass minus the final undissolved mass.[9]

-

Spectroscopic Method: Carefully remove an aliquot of the clear supernatant. If the compound has a chromophore, measure its absorbance at a specific wavelength and calculate the concentration using a standard curve.

-

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or in molarity (mol/L).

Conclusion for the Professional

The selection between Sulfo-NHS-Acetate and NHS-Acetate fundamentally depends on the intended reaction environment.

-

Choose Sulfo-NHS-Acetate for applications requiring direct dissolution in aqueous buffers without organic co-solvents. This is the reagent of choice for most protein and antibody labeling protocols where maintaining protein stability and avoiding potential interference from organic solvents is paramount.

-

Choose NHS-Acetate when the substrate is insoluble in water or when the reaction is performed in an organic solvent. It is often used in peptide synthesis or for modifying small molecules that require non-aqueous conditions for dissolution and reactivity.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Sulfo NHS Acetate [gbiosciences.com]

- 3. Sulfo-NHS-Acetate, free acid | BroadPharm [broadpharm.com]

- 4. covachem.com [covachem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Sulfo-NHS-Acetate | water soluble reagent | CAS# 152305-87-8 | InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Hydroxysuccinimide [chembk.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for effectively blocking primary amines using Sulfo-NHS-Acetate. This water-soluble reagent is a valuable tool in bioconjugation, proteomics, and drug development for preventing unwanted side reactions and enabling specific molecular modifications.

Core Principles of Amine Blocking with Sulfo-NHS-Acetate

Sulfosuccinimidyl acetate (B1210297) (Sulfo-NHS-Acetate) is a chemical reagent designed to irreversibly acetylate primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1][2] This modification, known as acetylation, effectively "blocks" the primary amine, rendering it non-reactive in subsequent chemical conjugations.

The key features of Sulfo-NHS-Acetate include:

-

Amine Specificity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety of the reagent reacts specifically with nucleophilic primary amines under physiological to slightly alkaline conditions (pH 7.0-9.0).[2][3]

-

Water Solubility: The presence of a sulfonate group (-SO₃) on the succinimidyl ring makes Sulfo-NHS-Acetate highly soluble in aqueous buffers, eliminating the need for organic co-solvents that could potentially denature proteins.[4]

-

Irreversible Modification: The reaction forms a stable amide bond between the acetyl group and the primary amine, ensuring the blocking is permanent under typical experimental conditions.[2]

The primary application of amine blocking with Sulfo-NHS-Acetate is to prevent the polymerization of proteins during crosslinking reactions and to direct conjugation to other functional groups, such as carboxyl groups, on a peptide or protein.[2][5]

Mechanism of Action

The reaction proceeds via a two-step nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the N-hydroxysulfosuccinimide leaving group.

Caption: Reaction mechanism of Sulfo-NHS-Acetate with a primary amine.

Quantitative Data Summary

Achieving optimal and consistent amine blocking requires careful consideration of reaction parameters. The following tables summarize key quantitative data based on established protocols and empirical observations.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | Reaction efficiency increases with pH, but the rate of hydrolysis of the Sulfo-NHS ester also increases at higher pH. A common starting point is pH 7.5-8.5.[2] |

| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate/Carbonate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete for reaction with the Sulfo-NHS-Acetate and should be avoided.[6] |

| Molar Excess of Sulfo-NHS-Acetate to Amines | 10 - 50 fold | A sufficient molar excess is crucial to drive the reaction to completion. A 25-fold molar excess is a common starting point.[6] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[6] |

| Reaction Time | 1 - 2 hours | At room temperature. Longer incubation times (2-3 hours) may be necessary at 4°C.[1][6] |

| Temperature | Room Temperature or 4°C | Room temperature is generally sufficient. Lower temperatures can be used for sensitive proteins.[1][6] |

Table 2: Stability of Sulfo-NHS-Acetate and the Acetylated Amine

| Molecule | Condition | Half-life / Stability |

| Sulfo-NHS-Acetate (in aqueous solution) | pH 7.0 | ~4-5 hours |

| pH 8.0 | ~1 hour | |

| pH 8.6 | ~10 minutes | |

| Acetylated Amine (Amide Bond) | Physiological pH | Highly stable |

| Strong acid/base, high temperature | Can be hydrolyzed under harsh conditions not typical for biological experiments. |

Note: The stability of the Sulfo-NHS ester is a critical factor. Stock solutions should be prepared fresh and used immediately to ensure maximum reactivity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving primary amine blocking with Sulfo-NHS-Acetate.

General Protocol for Protein Amine Acetylation

This protocol describes the fundamental steps for blocking primary amines on a protein.

-

Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5) at a concentration of 1-10 mg/mL.[6]

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in the reaction buffer or water to a desired stock concentration (e.g., 10 mM).

-

Reaction Initiation: Add a 25-fold molar excess of the freshly prepared Sulfo-NHS-Acetate solution to the protein solution.[6] If the number of primary amines is unknown, a starting point of adding an equal mass of Sulfo-NHS-Acetate to the protein can be used.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[6]

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes.

-

Purification: Remove excess reagent and byproducts by dialysis, desalting column, or spin filtration.

Workflow for Amine Blocking in Cross-Linking Mass Spectrometry (XL-MS)

In XL-MS, blocking amines that are not involved in the cross-link can simplify the resulting mass spectra.

Caption: Experimental workflow for amine blocking in XL-MS.

Applications in Research and Drug Development

The ability to selectively block primary amines has significant implications across various scientific disciplines.

-

Bioconjugation: By blocking lysine residues, conjugation can be directed to other sites on a protein, such as carboxyl groups (after activation) or sulfhydryl groups, leading to more homogenous and defined conjugates. This is particularly important in the development of antibody-drug conjugates (ADCs).[4]

-

Protein-Protein Interaction Studies: Blocking surface-exposed primary amines can help to map interaction interfaces. If blocking a specific lysine residue disrupts a protein-protein interaction, it suggests that this residue is part of the binding site.

-

Enzyme Activity Assays: For enzymes where lysine residues are critical for activity, blocking these amines can be used to probe their function.

-

Proteomics and Mass Spectrometry: As illustrated in the XL-MS workflow, amine blocking can reduce the complexity of samples, aiding in data analysis and interpretation.[7]

-

Surface Plasmon Resonance (SPR): In SPR, proteins are often immobilized on the sensor chip via amine coupling. Blocking certain amines on the protein before immobilization can help to achieve a more uniform orientation of the protein on the surface, leading to more reliable binding data.

Logical Relationships and Signaling Pathway Considerations

While not directly targeting a signaling molecule, Sulfo-NHS-Acetate can be a critical tool to dissect signaling pathways. For instance, ubiquitination is a key post-translational modification in many signaling cascades, where ubiquitin is conjugated to lysine residues on target proteins.

By blocking available lysine residues with Sulfo-NHS-Acetate, one can investigate the functional consequences of preventing ubiquitination at specific sites or globally on a protein, thereby elucidating the role of ubiquitination in a given signaling pathway.

Caption: Investigating a ubiquitination pathway using amine blocking.

This guide provides a foundational understanding of primary amine blocking with Sulfo-NHS-Acetate. For specific applications, further optimization of the described protocols may be necessary to achieve the desired experimental outcome.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteochem.com [proteochem.com]

- 7. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands [protocols.io]

An In-depth Technical Guide to Sulfo-NHS-Acetate in Bioconjugation

For researchers, scientists, and drug development professionals, mastering bioconjugation techniques is essential for creating sophisticated molecular tools, from antibody-drug conjugates (ADCs) to targeted diagnostic agents. A key challenge in many conjugation strategies is controlling reactivity to prevent undesirable side reactions, such as protein polymerization. Sulfo-NHS-Acetate emerges as a critical reagent in this context, offering a straightforward and efficient method for selectively and irreversibly blocking primary amines. This guide provides a comprehensive overview of its mechanism, core applications, and detailed protocols for its use.

Introduction to Sulfo-NHS-Acetate

Sulfo-NHS-Acetate, or Sulfosuccinimidyl acetate, is a chemical modification reagent designed to acylate primary amines.[1][2] Its structure features an N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which provides reactivity towards amine groups, and a simple acetyl group, which caps (B75204) the amine upon reaction.[3][4]

A defining feature of Sulfo-NHS-Acetate is its water solubility, conferred by the sulfonate (-SO3) group on the succinimide (B58015) ring.[5][6] This property allows for reactions to be conducted in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.[4] Furthermore, the charged sulfonate group renders the molecule membrane-impermeable, making it an ideal tool for modifying proteins on the exterior of cells without affecting intracellular components.[4]

Its primary role is to act as a blocking agent.[5][7] In multi-step conjugation procedures, it is used to "protect" primary amines (e.g., the ε-amino group of lysine (B10760008) residues) from reacting prematurely. This is particularly valuable in protocols involving carbodiimides like EDC, where uncontrolled reactions can lead to extensive and unproductive self-conjugation or polymerization of proteins.[1][8]

Physicochemical Properties and Data

The reliable application of Sulfo-NHS-Acetate requires an understanding of its fundamental properties. The following table summarizes key quantitative and qualitative data for this reagent.

| Property | Value | Reference(s) |

| Chemical Name | Sulfosuccinimidyl acetate | [5][9][10] |

| CAS Number | 152305-87-8 | [2][9][10] |

| Molecular Formula | C6H6NNaO7S or C6H7NO7S | [2][9][10][11] |

| Molecular Weight | ~259.17 g/mol | [1][5][9][10] |

| Appearance | White to off-white solid powder | [6][11] |

| Solubility | Water, DMSO | [5][12] |

| Reactive Group | Sulfo-NHS Ester | [3] |

| Target Moiety | Primary Amines (-NH₂) | [1][5] |

| Storage Conditions | Store desiccated at -20°C | [1][9] |

Important Note: Sulfo-NHS-Acetate is moisture-sensitive.[1] Vials should be equilibrated to room temperature before opening to prevent condensation and subsequent hydrolysis of the reactive NHS-ester. Reconstituted solutions are not stable and should be prepared immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous environments.[1][4]

Mechanism of Action: Amine Acetylation

The utility of Sulfo-NHS-Acetate lies in its specific and efficient reaction with primary amines. The reaction proceeds via nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, effectively capping the amine with a small, unreactive acetyl group. The N-hydroxysulfosuccinimide group is released as a byproduct. This reaction is most efficient in the pH range of 7.0 to 9.0.[1]

Below is a diagram illustrating the chemical reaction pathway.

Core Applications and Logical Workflows

Sulfo-NHS-Acetate is a versatile tool employed in several key bioconjugation workflows.

A primary application is in zero-length crosslinking mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with primary amines to form an amide bond.[13] However, if the protein of interest contains both carboxyls and amines, EDC can induce massive self-polymerization.[8]

Sulfo-NHS-Acetate is used in a two-step process to prevent this. First, the amines on the carboxyl-containing protein are blocked. After removing the excess blocking reagent, EDC and Sulfo-NHS are added to activate the carboxyl groups, which can then be safely reacted with the amines of a second protein without the risk of polymerization.[1][13]

The logical workflow for this process is outlined below.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medkoo.com [medkoo.com]

- 3. covachem.com [covachem.com]

- 4. interchim.fr [interchim.fr]

- 5. Sulfo NHS Acetate [gbiosciences.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cephamls.com [cephamls.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. proteochem.com [proteochem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Sulfo-NHS-Acetate | water soluble reagent | CAS# 152305-87-8 | InvivoChem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Protein Modification Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein modification reagents, their chemical reactivities, and their applications in research and drug development. It includes detailed experimental protocols, quantitative data for reagent selection, and visualizations of key signaling pathways and experimental workflows.

Introduction to Protein Modification

Protein modification is the deliberate chemical alteration of a protein's structure to study its function, interactions, or localization. This is achieved through the use of specific chemical reagents that target and react with particular amino acid side chains. These modifications can range from the attachment of small molecules like biotin (B1667282) or fluorescent dyes to the creation of covalent crosslinks between interacting proteins. The ability to specifically modify proteins is a cornerstone of modern proteomics and has wide-ranging applications in basic research, diagnostics, and therapeutics.

Classes of Protein Modification Reagents

Protein modification reagents can be broadly categorized based on the functional groups they target. The most common targets are the primary amines found in lysine (B10760008) residues and the N-terminus, and the sulfhydryl groups in cysteine residues.

Amine-Reactive Reagents

Primary amines are abundant on the surface of most proteins, making them a common target for modification. Reagents targeting amines are widely used for biotinylation, fluorescent labeling, and crosslinking.

Table 1: Properties of Common Amine-Reactive Reagents

| Reagent Class | Example Reagent | Reactive Group | Primary Target | Optimal pH | Key Features |

| NHS Esters | Sulfo-NHS-Biotin | N-Hydroxysuccinimide ester | Primary amines | 7.2 - 8.5 | High reactivity, forms stable amide bonds. Water-soluble versions (Sulfo-NHS) are available to prevent membrane permeability.[1] |

| Imidoesters | Dimethyl suberimidate (DMS) | Imidoester | Primary amines | 8.0 - 10.0 | Reacts rapidly at alkaline pH, forms amidine bonds.[1] |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Isothiocyanate | Primary amines | 8.5 - 9.5 | Forms stable thiourea (B124793) bonds, commonly used for fluorescent labeling.[2] |

Chemical Reaction: NHS Ester with a Primary Amine

N-Hydroxysuccinimide (NHS) esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[1][3]

Thiol-Reactive Reagents

Cysteine residues, with their nucleophilic sulfhydryl groups, are less abundant than lysine residues, allowing for more site-specific modifications. Thiol-reactive reagents are commonly used for attaching probes to specific sites on a protein.

Table 2: Properties of Common Thiol-Reactive Reagents

| Reagent Class | Example Reagent | Reactive Group | Primary Target | Optimal pH | Key Features |

| Maleimides | Maleimide-PEG4-Biotin | Maleimide | Sulfhydryls | 6.5 - 7.5 | Highly specific for thiols, forms stable thioether bonds.[4] |

| Haloacetyls | Iodoacetamide | Iodoacetyl | Sulfhydryls | 7.5 - 8.5 | Reacts with thiols via S-alkylation, can also react with other nucleophiles at higher pH. |

| Pyridyl Disulfides | SPDP | Pyridyl disulfide | Sulfhydryls | 7.0 - 8.0 | Forms a disulfide bond that can be cleaved with reducing agents. |

Chemical Reaction: Maleimide with a Sulfhydryl Group

Maleimides react with sulfhydryl groups via a Michael addition reaction to form a stable thioether linkage.[4]

Photoreactive Crosslinkers

Photoreactive crosslinkers are inert until activated by UV light. Upon activation, they can react non-specifically with nearby molecules, making them ideal for capturing transient protein-protein interactions in their native environment.

Table 3: Characteristics of Selected Photoreactive Crosslinkers

| Reagent Class | Example Reagent | Photoreactive Group | Activation Wavelength | Key Features | Spacer Arm Length (Å) |

| Aryl Azides | NHS-Azide | Phenyl azide (B81097) | 254-275 nm (simple), 300-460 nm (nitro) | Forms highly reactive nitrene intermediates. Nitrophenyl azides are preferred due to longer activation wavelengths that are less damaging to proteins.[5] | Varies |

| Diazirines | SDA | Phenyl(trifluoromethyl)diazirine | 330-370 nm | Forms reactive carbene intermediates, smaller and more reactive than aryl azides.[6] | 7.7 - 12.5[7] |

Click Chemistry Reagents

Click chemistry refers to a set of biocompatible reactions that are highly specific, efficient, and produce minimal byproducts. The most common click reaction used in protein modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the introduction of an azide or alkyne group into the protein, which can then be specifically reacted with a probe containing the corresponding functional group.

Quantitative Data for Reagent Selection

The choice of a protein modification reagent depends on several factors, including the target functional group, the desired application, and the properties of the reagent itself.

Table 4: Spectroscopic Properties of Common Fluorescent Probes for Protein Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |

| Fluorescein (FITC) | 494 | 518 | 83,000 | 0.92 | 1.00 |

| Rhodamine (TRITC) | 557 | 576 | 85,000 | 0.28 | 0.31 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 0.85 |

| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 0.20 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 1.03 |

| Cy3 | 550 | 570 | 150,000 | 0.15 | 0.29 |

| Cy5 | 649 | 670 | 250,000 | 0.28 | 0.92 |

Brightness is calculated as (Molar Extinction Coefficient x Quantum Yield) / 76,360 (the value for Fluorescein).

Experimental Protocols

Protocol for NHS-Ester Biotinylation of Proteins

This protocol describes the labeling of primary amines on a protein with an NHS-ester biotinylation reagent.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Biotin reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.

-

Verification: Confirm biotinylation by performing a Western blot and detecting with streptavidin-HRP.

Protocol for Maleimide Labeling of Protein Thiols

This protocol outlines the labeling of free sulfhydryl groups on a protein with a maleimide-functionalized fluorescent dye.[8][9][10][11]

Materials:

-

Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP) (optional)

-

Maleimide-activated fluorescent dye

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Reduce Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

Prepare Dye Stock Solution: Dissolve the maleimide-activated dye in DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye using a desalting column equilibrated with PBS.

-

Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Its activity is tightly controlled by post-translational modifications, particularly phosphorylation and ubiquitination. Upon ligand binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins, including the E3 ubiquitin ligase c-Cbl. The subsequent ubiquitination of EGFR targets it for endocytosis and degradation, thus attenuating the signal.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt phosphorylates a multitude of downstream targets, including the TSC complex, leading to the activation of mTORC1 and subsequent protein synthesis and cell growth.

Experimental Workflows

Workflow for Protein-Protein Interaction Analysis using Chemical Crosslinking

Chemical crosslinking coupled with mass spectrometry is a powerful technique for identifying protein-protein interactions and mapping interaction interfaces. The general workflow involves covalently linking interacting proteins in their native state, digesting the crosslinked complexes into peptides, and then identifying the crosslinked peptides by mass spectrometry.

Workflow for Identifying Post-Translational Modifications

Mass spectrometry is the primary tool for identifying and localizing post-translational modifications (PTMs) on proteins. This workflow involves digesting the protein of interest, separating the resulting peptides, and analyzing them by tandem mass spectrometry to identify mass shifts corresponding to specific PTMs.

Logical Relationships

Decision Tree for Selecting a Protein Modification Reagent

This decision tree provides a guide for selecting an appropriate protein modification reagent based on the experimental goals and the properties of the target protein.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - CL [thermofisher.com]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Sulfo-NHS-Acetate for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-NHS-Acetate, a key reagent for the targeted labeling of cell surface proteins. Understanding the principles and methodologies outlined herein is crucial for designing and executing robust experiments in cell biology, proteomics, and drug discovery.

Introduction to Sulfo-NHS-Acetate

N-hydroxysulfosuccinimidyl acetate (B1210297) (Sulfo-NHS-Acetate) is a water-soluble reagent designed to specifically and irreversibly block primary amines (–NH₂) on proteins.[1] Its utility in cell surface protein labeling stems from the addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ring, which renders the molecule membrane-impermeable.[2] This property is critical for selectively modifying proteins on the exterior of a cell without labeling intracellular proteins.[2]

The primary application of Sulfo-NHS-Acetate in this context is to "cap" or block lysine (B10760008) residues and the N-termini of polypeptides on the cell surface.[2] This blockage prevents these sites from participating in other reactions, such as crosslinking or conjugation, thereby allowing for more specific downstream applications.[3]

Mechanism of Action

The labeling reaction is based on the reactivity of the NHS ester group towards primary amines. In an aqueous environment at a slightly alkaline pH, the primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[4]

Quantitative Data

The efficiency and specificity of Sulfo-NHS-Acetate labeling are influenced by several factors. While comprehensive, directly comparative studies are limited, the following tables summarize key quantitative parameters gathered from various sources.

Table 1: Reaction Conditions and Labeling Efficiency

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | Reaction is strongly pH-dependent; efficiency increases with pH, but hydrolysis of the reagent also increases.[5] Optimal pH is often cited as 8.3-8.5.[5] |

| Molar Excess | 10-50 fold | A 10 to 50-fold molar excess of Sulfo-NHS-Acetate over the estimated number of accessible primary amines is generally recommended for sufficient labeling.[6] For unknown amine concentrations, using an equal mass of reagent to protein can be a starting point.[7] |

| Reaction Time | 30 min - 2 hours | Incubation for 1-2 hours at room temperature is common.[6] Shorter times may be sufficient, especially at higher pH or reagent concentrations. |

| Temperature | 4°C - Room Temp. | Reactions are typically performed at room temperature.[6] Lower temperatures (4°C) can be used to slow the reaction and hydrolysis, requiring longer incubation times (2-3 hours).[6] |

Table 2: Reagent Stability and Quenching

| Parameter | Condition | Half-life/Efficiency |

| NHS Ester Stability | pH 7.0 | 4-5 hours |

| pH 8.0 | 1 hour | |

| pH 8.6 | 10 minutes | |

| Quenching Agents | Tris, Glycine | Effective at quenching unreacted Sulfo-NHS-Acetate.[8] A final concentration of 20-50mM is often used.[9] |

Experimental Protocols

A generalized protocol for labeling cell surface proteins with Sulfo-NHS-Acetate is provided below. This should be optimized for specific cell types and experimental goals.

Materials

-

Cells of interest (in suspension or adherent)

-

Sulfo-NHS-Acetate

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris). [3]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]

-

Wash Buffer: Ice-cold PBS.

Protocol for Cell Surface Protein Labeling

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing media.

-

For suspension cells, pellet the cells and wash three times by resuspension in ice-cold PBS.

-

-

Reagent Preparation:

-

Immediately before use, dissolve Sulfo-NHS-Acetate in the Reaction Buffer to the desired concentration. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[3]

-

-

Labeling Reaction:

-

Resuspend the washed cells in the Reaction Buffer containing the freshly prepared Sulfo-NHS-Acetate.

-

Incubate at room temperature for 30 minutes to 1 hour with gentle agitation.

-

-

Quenching:

-

Pellet the cells and remove the labeling solution.

-

Resuspend the cells in Quenching Buffer and incubate for 5-10 minutes at room temperature to stop the reaction.

-

-

Final Washes:

-

Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

-

Downstream Processing:

-

The labeled cells are now ready for downstream applications such as protein extraction, immunoprecipitation, or mass spectrometry analysis.

-

Application in Signaling Pathway Analysis: EGFR Signaling

A key application of cell surface protein labeling is to investigate signaling pathways. For instance, by using a biotinylated version of Sulfo-NHS (Sulfo-NHS-Biotin), researchers can label cell surface proteins and then track their internalization and degradation upon ligand stimulation. A prime example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10]

Upon binding of its ligand, such as EGF, EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation.[11] The activated receptor is then internalized via endocytosis.[6] By labeling the cell surface proteins before ligand stimulation, one can isolate the internalized receptors at different time points and analyze their post-translational modifications and associated proteins, providing insights into the dynamics of signal transduction.[12]

Conclusion

Sulfo-NHS-Acetate is an invaluable tool for the specific and efficient labeling of cell surface proteins. Its membrane impermeability and reactivity with primary amines allow for the targeted modification of the cell surface proteome. This guide has provided the core technical details, quantitative parameters, and a relevant application to empower researchers in their experimental design and execution. Careful optimization of the reaction conditions is paramount to achieving reliable and reproducible results in the study of cell surface biology and signaling.

References

- 1. Sulfo NHS Acetate [gbiosciences.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ligand-activated epidermal growth factor receptor (EGFR) signaling governs endocytic trafficking of unliganded receptor monomers by non-canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein acetylation - Wikipedia [en.wikipedia.org]

- 10. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. molbiolcell.org [molbiolcell.org]

Sulfosuccinimidyl Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of sulfosuccinimidyl acetate (B1210297) (Sulfo-NHS-acetate), a key reagent in bioconjugation and protein modification. Tailored for researchers, scientists, and drug development professionals, this document outlines the core features of Sulfo-NHS-acetate, including its chemical and physical properties, reactivity, and detailed protocols for its application in blocking primary amines.

Introduction

Sulfosuccinimidyl acetate is a water-soluble amine-reactive reagent widely used to acetylate primary amines, such as the side chain of lysine (B10760008) residues in proteins. This modification is crucial for preventing polymerization in crosslinking reactions and for blocking reactive sites in proteins to enable specific conjugation at other functional groups. Its water solubility, conferred by the sulfonate group, makes it particularly suitable for reactions in aqueous environments, avoiding the need for organic solvents that can be detrimental to protein structure and function.

Physicochemical Properties

The fundamental properties of sulfosuccinimidyl acetate are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Synonyms | Sulfo-NHS-acetate, Acetic acid sulfosuccinimide ester | [1][2] |

| Molecular Formula | C₆H₆NNaO₇S | [3] |

| Molecular Weight | 259.17 g/mol | [3][4] |

| CAS Number | 152305-87-8 | [1][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Water-soluble (up to 10 mM in aqueous buffers) | [5] |

| Spacer Arm Length | 2.8 Å | [2][6] |

Reactivity and Stability

The utility of sulfosuccinimidyl acetate is defined by the reactivity of its N-hydroxysuccinimide (NHS) ester group towards primary amines. However, this reactive group is also susceptible to hydrolysis in aqueous solutions, a competing reaction that needs to be considered for optimal experimental outcomes.

| Parameter | Condition | Value |

| Optimal Reaction pH | 7.0 - 9.0 | |

| Reaction Time | Room Temperature (20-25°C) | 1 - 2 hours |

| 4°C | 2 - 3 hours | |

| Half-life of NHS Ester | pH 7.0 | 4 - 5 hours |

| pH 8.0 | 1 hour | |

| pH 8.6 | 10 minutes |

Side Reactions: While Sulfo-NHS-acetate primarily reacts with primary amines (lysine residues and N-termini), side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine can occur, though generally to a lesser extent.[7][8] These side reactions are more prevalent at higher pH values and with prolonged reaction times.

Experimental Protocols

General Protocol for Protein Acetylation

This protocol outlines a standard procedure for the acetylation of primary amines in a protein sample using sulfosuccinimidyl acetate.

Materials:

-

Protein sample (1-10 mg/mL)

-

Sulfosuccinimidyl acetate (Sulfo-NHS-acetate)

-

Reaction Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., 100 mM sodium phosphate (B84403) buffer)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete for reaction with the Sulfo-NHS-acetate.

-

Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-acetate in the Reaction Buffer or water (e.g., 10 mg/mL). Do not store the stock solution due to the rapid hydrolysis of the NHS ester.

-

Reaction: Add a 10- to 50-fold molar excess of Sulfo-NHS-acetate to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-3 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess reagent and by-products (hydrolyzed Sulfo-NHS-acetate and N-hydroxysulfosuccinimide) by desalting or dialysis against an appropriate buffer.

Protocol for Blocking Amines in Hapten-Carrier Conjugation

This protocol describes the use of sulfosuccinimidyl acetate to block primary amines on a carrier protein before conjugation to a hapten, preventing polymerization of the carrier protein.

Materials:

-

Carrier protein (e.g., BSA, KLH)

-

Hapten with a reactive carboxyl group

-

Sulfosuccinimidyl acetate

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Reaction Buffer 1: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer 2: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting column

Procedure:

-

Acetylation of Carrier Protein:

-

Dissolve the carrier protein in Reaction Buffer 2.

-

Add a 20-fold molar excess of Sulfo-NHS-acetate.

-

Incubate for 1 hour at room temperature.

-

Remove excess Sulfo-NHS-acetate using a desalting column equilibrated with Reaction Buffer 1.

-

-

Activation of Hapten:

-

Dissolve the hapten in Reaction Buffer 1.

-

Add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS to activate the carboxyl group of the hapten.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation:

-

Immediately add the activated hapten solution to the acetylated carrier protein solution.

-

Incubate for 2 hours at room temperature.

-

-

Purification: Purify the conjugate by dialysis or gel filtration to remove excess reagents and by-products.

Visualizations

Chemical Structure of Sulfosuccinimidyl Acetate

Caption: Chemical structure of Sulfosuccinimidyl Acetate.

Reaction of Sulfosuccinimidyl Acetate with a Primary Amine

Caption: Reaction of Sulfosuccinimidyl Acetate with a primary amine.

Experimental Workflow for Protein Acetylation

Caption: Experimental workflow for protein acetylation.

References

- 1. medkoo.com [medkoo.com]

- 2. covachem.com [covachem.com]

- 3. proteochem.com [proteochem.com]

- 4. Sulfo NHS Acetate [gbiosciences.com]

- 5. interchim.fr [interchim.fr]

- 6. Sulfo-NHS-Acetate 1 gram - Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate) - ProteoChem [proteochem.com]

- 7. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Researcher's Vade Mecum: An In-Depth Technical Guide to Amine-Reactive NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Amine-Reactive NHS Esters in Bioconjugation

N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][2] This widespread use stems from their ability to efficiently react with primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, forming stable amide bonds.[3][4] This reaction proceeds readily under mild, aqueous conditions, making NHS esters ideal for modifying sensitive biological molecules.[3]

The fundamental reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a highly stable amide linkage.[3] The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5, which facilitates the deprotonation of the primary amines, increasing their nucleophilicity.[3][5] However, a competing hydrolysis reaction, where water attacks the NHS ester, also increases with pH.[5] Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.

Quantitative Data for NHS Ester Reactions

To achieve optimal and reproducible results in bioconjugation, it is essential to consider the quantitative aspects of NHS ester reactions. The following tables summarize key data regarding the stability of NHS esters and typical reaction parameters for various applications.

| Parameter | Value | Conditions |

| Half-life of NHS Ester | 4-5 hours | pH 7.0, 0°C |

| 1 hour | pH 8.0, 4°C | |

| 10 minutes | pH 8.6, 4°C | |

| Half-life of Sulfo-NHS Ester | 4-5 hours | pH 7, 4°C |

| 1 hour | pH 8, 4°C | |

| 10 minutes | pH 8.6, 4°C | |

| Data compiled from multiple sources.[5][6] |

| Application | Typical Molar Excess of NHS Ester | pH | Temperature | Reaction Time | Typical Yield/Efficiency |

| Antibody Labeling (e.g., with a fluorescent dye) | 5-20 fold | 8.0-9.0 | Room Temperature or 4°C | 1-4 hours | Degree of Labeling (DOL) of 2-10 is often ideal.[7] |

| Protein Immobilization on a Surface (e.g., SPR chip) | N/A (surface is activated) | 7.0-8.5 | Room Temperature | 0.5-2 hours | Efficiency is dependent on protein concentration and surface density of NHS esters. |

| Cross-linking for Co-Immunoprecipitation | 20-50 fold | 7.0-8.0 | Room Temperature | 30-60 minutes | Efficiency is highly dependent on the proximity and accessibility of amine groups on interacting proteins. |

| Biotinylation of Proteins | 10-20 fold | 7.2-8.0 | Room Temperature or 4°C | 30-60 minutes | High efficiency, often near-quantitative with optimized conditions.[3] |

| These are general guidelines; optimal conditions should be determined empirically for each specific application and molecule. |

Key Applications and Experimental Protocols

Protein and Antibody Labeling

The attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and antibodies is a primary application of NHS esters. This enables the detection and tracking of these biomolecules in a variety of assays.

Objective: To covalently label an antibody with a fluorescent dye using an NHS ester derivative for use in immunoassays.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS)

-

Fluorescent dye NHS ester (e.g., Cy5-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris) which would compete with the reaction.[8]

-

Dye Preparation: Immediately before use, dissolve the fluorescent dye NHS ester in a small volume of anhydrous DMSO to create a 10 mg/mL stock solution.

-

Reaction: Slowly add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-